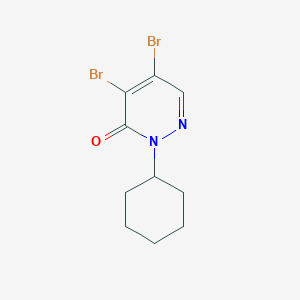
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclohexyl group in its structure suggests potential for unique chemical reactivity and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one typically involves the bromination of a precursor pyridazinone compound. A common synthetic route might include:
Starting Material: 2-cyclohexylpyridazin-3(2H)-one.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and brominating agent, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, potentially forming 2-cyclohexylpyridazin-3(2H)-one.
Oxidation Reactions: Oxidation can modify the cyclohexyl group or the pyridazinone ring, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 2-cyclohexylpyridazin-3(2H)-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms could enhance its binding affinity or selectivity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexylpyridazin-3(2H)-one: Lacks the bromine atoms, potentially less reactive.
4,5-Dichloro-2-cyclohexylpyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Similar bromination but with a phenyl group instead of a cyclohexyl group.
Uniqueness
4,5-Dibromo-2-cyclohexylpyridazin-3(2H)-one is unique due to the combination of bromine atoms and a cyclohexyl group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing new compounds with specific properties.
Propriétés
Formule moléculaire |
C10H12Br2N2O |
|---|---|
Poids moléculaire |
336.02 g/mol |
Nom IUPAC |
4,5-dibromo-2-cyclohexylpyridazin-3-one |
InChI |
InChI=1S/C10H12Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Clé InChI |
KZDIRNHTYIQKRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=C(C=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



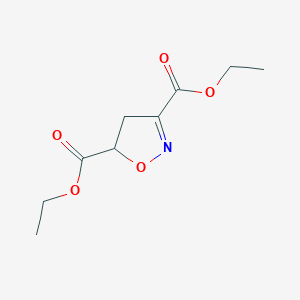
![(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B11770965.png)
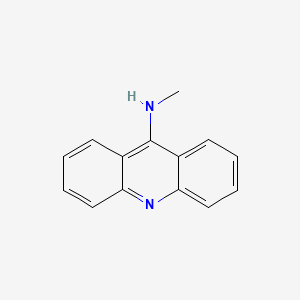
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)

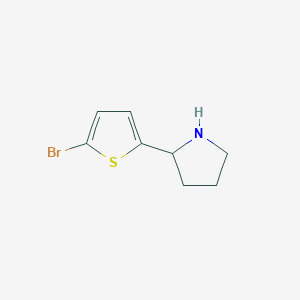

![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
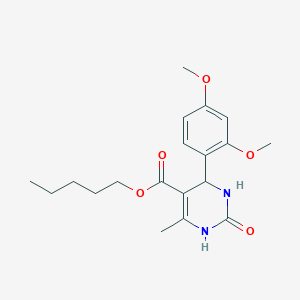
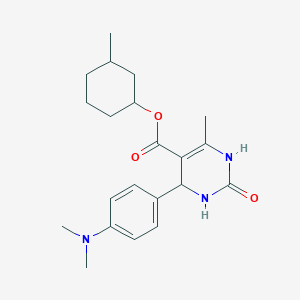
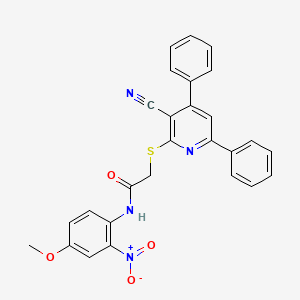
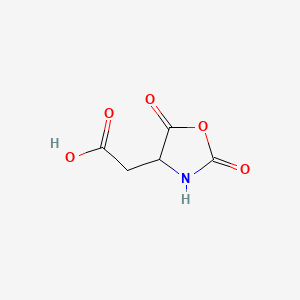
![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
